2-methyl-5,7-dinitro-1H-quinazolin-4-one

Organic Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

2-Methyl-5,7-dinitro-1H-quinazolin-4-one (CAS 890092-86-1) is a differentiated 5,7-dinitroquinazolin-4-one scaffold. The 2-methyl group modulates the electronic environment to enable regiospecific nucleophilic substitution at the peri 5-nitro position—accessing 5-aminoquinazolin-4-one derivatives not easily obtained from other dinitroheterocycles. With a defined melting point (296–299 °C, decomp) and predicted density (1.82 g/cm³), this compound also serves as an analytical reference standard for HPLC and DSC method development. Researchers investigating nitroreductase (NTR) activity or nitroaromatic prodrug activation will find the 5,7-dinitro pattern well-suited for selective enzymatic reduction studies. Ensure experimental reproducibility: specify this exact substitution pattern—generic non-methylated or differently nitrated analogs produce divergent reactivity and biological outcomes.

Molecular Formula C9H6N4O5
Molecular Weight 250.17 g/mol
Cat. No. B7785039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5,7-dinitro-1H-quinazolin-4-one
Molecular FormulaC9H6N4O5
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14)
InChIKeyPVJGXZNOFSWWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,7-dinitro-1H-quinazolin-4-one: A Functionalized Quinazolinone Scaffold for Targeted Synthesis and Medicinal Chemistry


2-Methyl-5,7-dinitro-1H-quinazolin-4-one (CAS 890092-86-1) is a nitro-substituted heterocyclic compound belonging to the quinazolin-4-one class, characterized by a fused bicyclic core bearing nitro groups at the 5- and 7-positions and a methyl group at the 2-position . With a molecular formula of C9H6N4O5 and a molecular weight of 250.17 g/mol [1], this compound exhibits the fundamental reactivity of an electron-deficient aromatic system, enabling regioselective nucleophilic aromatic substitution [2]. This structural motif is recognized as a privileged scaffold in medicinal chemistry, often serving as a platform for the development of bioactive molecules targeting kinases, receptors, and enzymes . The presence of multiple nitro groups and a defined substitution pattern distinguishes this compound within its class, offering unique synthetic handles for diversification and potential biological activity modulation.

Why Substituting 2-Methyl-5,7-dinitro-1H-quinazolin-4-one with a Generic Analog Can Compromise Experimental Outcomes


Within the 5,7-dinitroquinazolin-4-one series, subtle variations in substitution pattern—such as the presence or absence of the 2-methyl group—exert a decisive influence on key physicochemical properties and reactivity profiles that are critical for downstream applications. The 2-methyl substituent in 2-methyl-5,7-dinitro-1H-quinazolin-4-one directly modulates the electronic environment of the quinazolinone core, impacting both the regioselectivity of nucleophilic aromatic substitution (SNAr) and the compound's chromatographic behavior [1]. Furthermore, the specific pattern of nitro groups (5,7- versus alternative dinitro regioisomers) dictates the molecule's susceptibility to selective reduction and its capacity to serve as a synthetic intermediate. Generic substitution with a non-methylated or differently nitrated analog can lead to divergent reaction outcomes, altered biological activity, or inconsistent analytical results , thereby undermining the reproducibility and translational value of research findings.

Quantitative Differentiation of 2-Methyl-5,7-dinitro-1H-quinazolin-4-one: Experimental Data vs. Key Comparators


Regioselectivity in Nucleophilic Substitution: A Clear Distinction from Other Dinitroheterocycles

When subjected to nucleophilic attack by amines, 5,7-dinitroquinazoline-4-ones exhibit a unique regioselectivity profile that sets them apart from other dinitro-substituted heterocycles. While dinitrobenzoannulated five- and seven-membered rings typically yield a single regioisomer with high selectivity, 5,7-dinitroquinazolin-4-ones predominantly produce a mixture of regioisomers [1]. Specifically, for this class, primary and secondary amines react selectively to afford the 5-aminoquinazolone (peri-substitution) as the major product [1]. This behavior is in stark contrast to systems like 2,4-dinitrohalobenzenes or 5,7-dinitroquinolines, which generally demonstrate higher para-selectivity [2]. The 2-methyl group further modulates this reactivity by influencing the electron density of the pyrimidine ring, potentially altering the ratio of peri- to para-substitution products.

Organic Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Physicochemical Differentiation: Melting Point and Density vs. Non-Methylated and Alternative Nitro Regioisomers

The presence of the 2-methyl group and the specific 5,7-dinitro substitution pattern confers unique solid-state properties that facilitate its identification and purity assessment. 2-Methyl-5,7-dinitro-1H-quinazolin-4-one exhibits a melting point of 296-299 °C (decomposition) and a predicted density of 1.82±0.1 g/cm³ . In contrast, the non-methylated 5,7-dinitroquinazolin-4-one and other regioisomers (e.g., 6,8-dinitro derivatives) are expected to display significantly different melting points and chromatographic retention times due to altered crystal packing and polarity. For instance, 2,3-dimethyl-5,7-dinitroquinazolin-4-one, while similar, differs in melting behavior and solubility . These divergent thermal properties are critical for ensuring the correct compound is procured and for developing reliable analytical methods.

Analytical Chemistry Quality Control Solid-State Characterization

Potential Biological Activity: Nitro Group Reduction and Target Engagement

The 5,7-dinitroquinazolin-4-one scaffold is hypothesized to exert biological effects through the enzymatic reduction of its nitro groups, a mechanism common to many nitroaromatic prodrugs [1]. While direct head-to-head biological activity data for 2-methyl-5,7-dinitro-1H-quinazolin-4-one against specific comparators are not publicly available, class-level inferences can be drawn. The presence of two nitro groups at the 5- and 7-positions is crucial for potential activity against pathogens like Leishmania, where parasitic nitroreductases selectively reduce these moieties to generate cytotoxic species [1]. In contrast, mono-nitro or non-nitrated quinazolin-4-ones lack this prodrug activation pathway . The 2-methyl group may further modulate target binding affinity or cellular uptake, distinguishing it from 6,8-dinitroquinazolin-4-one analogs which have shown antileishmanial promise in silico [2].

Medicinal Chemistry Antimicrobial Research Anticancer Drug Discovery

Targeted Applications for 2-Methyl-5,7-dinitro-1H-quinazolin-4-one in Research and Development


Synthesis of 5-Amino-Substituted Quinazolinone Libraries via Regioselective SNAr

Leverage the unique regioselectivity of 2-methyl-5,7-dinitro-1H-quinazolin-4-one to generate focused libraries of 5-aminoquinazolin-4-ones. By reacting with primary or secondary amines, researchers can exploit the preferential substitution of the 5-nitro group (peri-position) to access a distinct set of derivatives not easily obtained from other dinitroheterocycles [1]. This is particularly valuable for exploring structure-activity relationships where the 5-amino group is a key pharmacophore.

Quality Control and Analytical Method Development

Utilize the compound's well-defined and distinctive physicochemical properties—melting point (296-299 °C, decomp) and predicted density (1.82±0.1 g/cm³)—as reference standards for analytical method development (e.g., HPLC, DSC) . These characteristics ensure the accurate identification and quantification of 2-methyl-5,7-dinitro-1H-quinazolin-4-one in complex mixtures, a critical step in ensuring experimental reproducibility and supply chain integrity.

Investigating Nitroreductase-Mediated Prodrug Activation

Employ 2-methyl-5,7-dinitro-1H-quinazolin-4-one as a model substrate to study the enzymatic reduction of aromatic nitro groups by bacterial or parasitic nitroreductases (NTRs). The 5,7-dinitro pattern is known to be susceptible to selective reduction, making this compound a useful probe for evaluating NTR activity, inhibitor screening, and understanding the activation mechanism of nitroaromatic prodrugs [2].

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